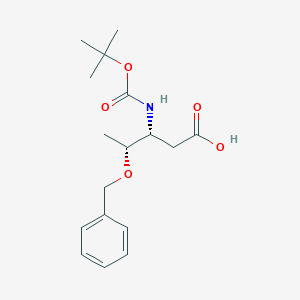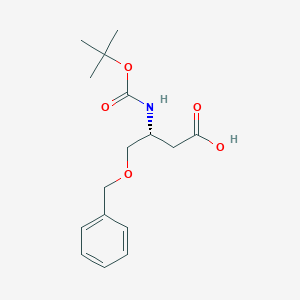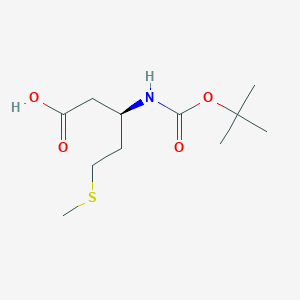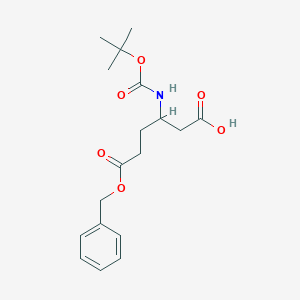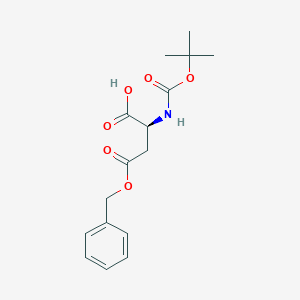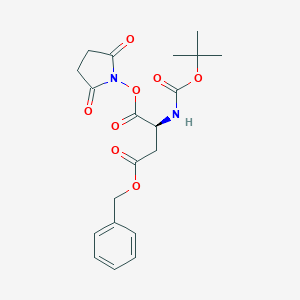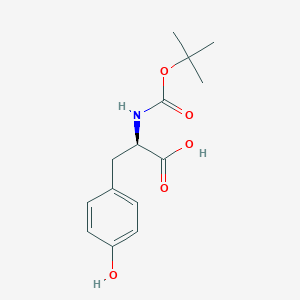
Boc-D-tyrosine
概要
説明
Boc-D-Tyrosine, also known as N-α-t.-Boc-D-tyrosine, is a derivative of the amino acid tyrosine . It is a standard building block for the introduction of D-tyrosine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
The synthesis of Boc-D-Tyrosine involves the protection of an amino function, which is converted to tert-butyl carbamate, also known as the Boc-derivative . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A method for preparing Boc-L-tyrosine using (Boc)2O has also been reported .
Molecular Structure Analysis
The molecular formula of Boc-D-Tyrosine is C14H19NO5 . The molecular weight is 281.30 . The InChI key is CNBUSIJNWNXLQQ-LLVKDONJSA-M .
Chemical Reactions Analysis
Boc-D-Tyrosine is used in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
Physical And Chemical Properties Analysis
Boc-D-Tyrosine is a white powder . It has a density of 1.1755 (rough estimate) . The melting point is 135-140 °C . It is insoluble in water .
科学的研究の応用
Solid-Phase Peptide Synthesis (SPPS)
Boc-D-tyrosine, also known as Boc-D-Tyr-OH, is commonly used in the field of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The Boc group (tert-butyloxycarbonyl) serves as a protective group for the amino function of tyrosine during the synthesis process. This protection is crucial as it prevents unwanted side reactions and ensures the correct sequence of amino acids is achieved. The Boc group can be removed under acidic conditions without affecting the peptide chain .
Synthesis of Peptide-Boronic Acids
Peptide-boronic acids (PBAs) are compounds that have gained importance due to their versatility as synthetic intermediates and various applications, such as protease inhibitors. Boc-D-tyrosine can be utilized in the synthesis of PBAs, contributing to the development of novel pharmaceuticals .
Enzymatic Peptide Synthesis
Boc-D-tyrosine is used in enzymatic peptide synthesis, where enzymes like carboxypeptidase Y (CPY) catalyze the formation of peptides. For example, BOC-Tyr-Ala, an antioxidant dipeptide precursor, can be synthesized via a kinetically controlled enzymatic reaction using Boc-D-tyrosine .
Material Synthesis
The tyrosine-rich peptides, which can include Boc-D-tyrosine, are used as a platform for material synthesis. These peptides have unique properties that make them suitable for forming specialized extracellular matrices that determine tissue structure and function .
Organic Synthesis Applications
Bacterial tyrosinases are enzymes that can utilize tyrosine derivatives like Boc-D-tyrosine in organic synthesis applications. These enzymes possess biochemical characteristics that make them suitable for various synthetic processes .
Glycosylated Peptide Synthesis
Boc-D-tyrosine is also involved in the synthesis of glycosylated peptides, which are important in various biological processes. The Boc strategy allows for the incorporation of sugar moieties into peptides, demonstrating its versatility in peptide modification .
作用機序
Target of Action
Boc-D-tyrosine, also known as Boc-D-Tyr-OH, is a derivative of the amino acid tyrosine . It is primarily used as a protecting group in peptide synthesis . The primary targets of Boc-D-tyrosine are amino functions, particularly primary amines, which can accommodate two such groups .
Mode of Action
Boc-D-tyrosine interacts with its targets by providing protection during the synthesis of multifunctional targets . This protection is crucial when there is a need to protect an amino function during a synthetic project . The Boc-group can be cleaved by mild acidolysis, making it a versatile tool in peptide synthesis .
Biochemical Pathways
Tyrosine, the parent compound of Boc-D-tyrosine, plays a pivotal role in various biochemical pathways. It is synthesized from phenylalanine and serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The modification of tyrosine by Boc-D-tyrosine can impact these pathways, although the specific effects would depend on the context of the modification .
Pharmacokinetics
As a derivative of tyrosine, its properties may be influenced by the characteristics of the parent compound
Result of Action
The molecular and cellular effects of Boc-D-tyrosine’s action are primarily related to its role as a protecting group in peptide synthesis . By protecting amino functions during synthesis, Boc-D-tyrosine can facilitate the creation of complex peptides without unwanted side reactions . The specific effects would depend on the context of the synthesis and the other compounds involved.
Action Environment
The action, efficacy, and stability of Boc-D-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can impact the ability of the Boc-group to protect amino functions and be cleaved by acidolysis . Additionally, factors such as temperature and solvent can also affect the stability and reactivity of Boc-D-tyrosine .
Safety and Hazards
特性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-tyrosine | |
CAS RN |
3978-80-1 | |
| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of Boc-D-tyrosine influence the synthesis of aminopeptidase inhibitors?
A2: Aminopeptidase inhibitors often require specific stereochemistry for optimal activity. Starting with Boc-D-tyrosine, a chiral building block, ensures the desired stereochemical configuration is retained throughout the synthesis. For instance, utilizing Boc-D-tyrosine allowed researchers to synthesize the naturally occurring alkaloid (-)-aphanorphine, which possesses a specific stereochemical arrangement crucial for its biological activity. [] This highlights the importance of Boc-D-tyrosine in constructing molecules with defined three-dimensional structures, essential for targeted biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)


